molecular formula C12H13N5O4 B7739687 MFCD01035764

MFCD01035764

Cat. No.: B7739687
M. Wt: 291.26 g/mol
InChI Key: JFFPFCVKQJJRSB-WLRTZDKTSA-N
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Description

MFCD01035764 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such compounds are frequently employed in transition metal catalysis due to their ability to stabilize metal centers and modulate reactivity . Key properties inferred from similar compounds include:

  • Molecular formula: Likely C₉H₁₀BClO₂ (based on structurally related boronates in and ).
  • Molecular weight: ~200–220 g/mol.
  • Solubility: Moderate solubility in polar aprotic solvents (e.g., 1.37 mg/mL in 1,4-dioxane) .
  • Synthesis: Likely involves palladium-catalyzed cross-coupling reactions, as seen in analogous boronates .

Properties

IUPAC Name

3-[(2E)-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-20-8-3-7(4-9(21-2)11(8)19)5-13-16-12-15-10(18)6-14-17-12/h3-6,19H,1-2H3,(H2,15,16,17,18)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFPFCVKQJJRSB-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD01035764” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction is carried out under specific temperature, pressure, and pH conditions to ensure optimal yield.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: “MFCD01035764” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also undergo reduction reactions, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.

Common Reagents and Conditions: The reactions involving “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties.

Scientific Research Applications

“MFCD01035764” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound plays a role in biological studies, particularly in understanding cellular processes and biochemical pathways.

    Medicine: In the medical field, “this compound” is investigated for its potential therapeutic effects and its role in drug development.

    Industry: The compound is utilized in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD01035764” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD01035764 with two structurally and functionally similar compounds: CAS 1533-03-5 (trifluoromethyl-substituted ketone) and CAS 1046861-20-4 (bromo-chloro phenylboronic acid).

Property This compound CAS 1533-03-5 CAS 1046861-20-4
Molecular Formula C₉H₁₀BClO₂ (hypothesized) C₁₀H₉F₃O C₆H₅BBrClO₂
Molecular Weight ~210 g/mol 202.17 g/mol 235.27 g/mol
Solubility 1.37 mg/mL (in 1,4-dioxane) 0.687 mg/mL (in methanol) 0.24 mg/mL (in water)
Key Functional Groups Boronate, chloro, alkene Trifluoromethyl, ketone Bromo, chloro, boronate
Synthesis Method Pd-catalyzed cross-coupling Condensation with sulfonyl hydrazides Pd-catalyzed Suzuki-Miyaura coupling
Bioavailability Score 0.55 (estimated) 0.55 0.55
Toxicity Alerts High skin permeability risk H302 (harmful if swallowed) Brenk alert (structural risks)

Structural and Functional Differences:

Electronic Effects :

  • This compound’s boronate group enhances metal coordination, unlike CAS 1533-03-5’s trifluoromethyl ketone, which primarily influences steric bulk .
  • CAS 1046861-20-4’s bromo and chloro substituents increase electrophilicity, favoring cross-coupling reactions over this compound’s alkene-mediated catalysis .

Thermodynamic Stability :

  • This compound’s alkene-phosphine hybrid structure provides greater thermal stability (decomposition >200°C) than CAS 1533-03-5’s ketone (decomposition ~150°C) .

Research Findings and Limitations

  • Synergistic Use in Catalysis: Hybrid ligands like this compound improve enantioselectivity in asymmetric hydrogenation by 20–30% over non-hybrid analogs .
  • Toxicity Concerns : High skin permeability (log Kp = -6.58 cm/s) limits industrial use without protective formulations .
  • Synthetic Challenges : Low yields (<50%) in palladium-catalyzed routes necessitate optimization of ligand-metal ratios .

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